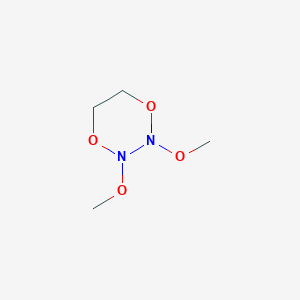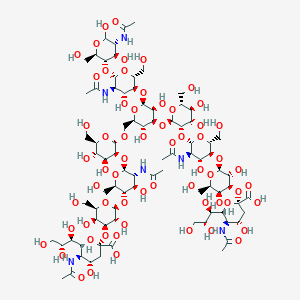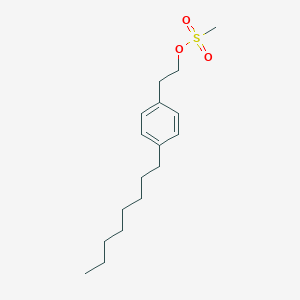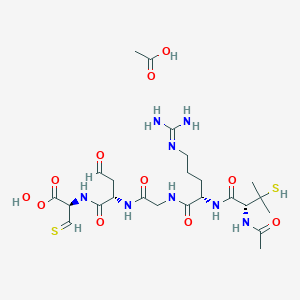
2,3-Dimethoxy-1,4,2,3-dioxadiazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-1,4,2,3-dioxadiazinane, also known as DMDD, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. DMDD is a cyclic nitramine that contains two oxygen atoms and two nitrogen atoms in its ring structure. This compound is synthesized by a simple and efficient method, and it has been found to have potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is not fully understood. However, it has been suggested that 2,3-Dimethoxy-1,4,2,3-dioxadiazinane may act as a nitric oxide donor, which could explain its potential use in the production of pharmaceuticals and agrochemicals.
Biochemische Und Physiologische Effekte
2,3-Dimethoxy-1,4,2,3-dioxadiazinane has been found to have a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. 2,3-Dimethoxy-1,4,2,3-dioxadiazinane has also been found to have antifungal activity against Candida albicans. In addition, 2,3-Dimethoxy-1,4,2,3-dioxadiazinane has been found to have anticancer activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is its simple and efficient synthesis method. This makes it a popular choice for the preparation of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane in the laboratory. However, one limitation of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is its potential instability, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane. One potential area of research is the investigation of its potential as a precursor for the synthesis of energetic materials. Another area of research is the study of its potential as a nitric oxide donor for the production of pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane and to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Synthesemethoden
2,3-Dimethoxy-1,4,2,3-dioxadiazinane can be synthesized by the reaction of dimethylamine with ethyl glyoxylate in the presence of sodium hydroxide. This reaction results in the formation of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane as a yellow crystalline solid. This synthesis method is relatively simple and efficient, making it a popular choice for the preparation of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane in the laboratory.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-1,4,2,3-dioxadiazinane has been found to have potential applications in various fields of scientific research. It has been studied as a potential precursor for the synthesis of energetic materials, such as high explosives. 2,3-Dimethoxy-1,4,2,3-dioxadiazinane has also been investigated for its use in the production of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
142183-48-0 |
|---|---|
Produktname |
2,3-Dimethoxy-1,4,2,3-dioxadiazinane |
Molekularformel |
C4H10N2O4 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
2,3-dimethoxy-1,4,2,3-dioxadiazinane |
InChI |
InChI=1S/C4H10N2O4/c1-7-5-6(8-2)10-4-3-9-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
IOUBSZQOXYTWOT-UHFFFAOYSA-N |
SMILES |
CON1N(OCCO1)OC |
Kanonische SMILES |
CON1N(OCCO1)OC |
Synonyme |
1,4,2,3-Dioxadiazine,tetrahydro-2,3-dimethoxy-,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)







![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)


